molecular formula C9H15NO B3324497 Bicyclo[2.2.2]octane-2-carboxamide CAS No. 18784-45-7

Bicyclo[2.2.2]octane-2-carboxamide

Cat. No.: B3324497
CAS No.: 18784-45-7
M. Wt: 153.22 g/mol
InChI Key: GETXPMNCPVBRQO-UHFFFAOYSA-N
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Description

Fundamental Principles of Bridged Bicyclic Organic Compounds in Contemporary Chemical Research

Bridged bicyclic compounds are a class of polycyclic molecules characterized by two rings sharing two non-adjacent atoms, known as bridgehead carbons. These shared atoms are connected by three independent paths or "bridges" of atoms. The nomenclature for these systems, established by the International Union of Pure and Applied Chemistry (IUPAC), reflects this structure. For instance, in bicyclo[a.b.c]alkanes, 'a', 'b', and 'c' represent the number of carbon atoms in each of the three bridges, arranged in descending order.

The defining feature of bridged bicyclic compounds is their inherent structural rigidity. Unlike their monocyclic or fused-ring counterparts, the bridges restrict conformational flexibility, leading to well-defined three-dimensional geometries. This rigidity is a powerful tool in chemical research, as it allows for the precise spatial orientation of substituents. Consequently, these scaffolds are invaluable in studies of reaction mechanisms, stereoelectronics, and structure-activity relationships. Their applications are diverse, ranging from their use as building blocks in the synthesis of complex natural products to their role as platforms for the design of novel therapeutic agents and advanced materials.

The Bicyclo[2.2.2]octane Scaffold: Unique Structural Rigidity and Conformational Characteristics Pertinent to Synthetic and Mechanistic Studies

The bicyclo[2.2.2]octane skeleton is a highly symmetrical and sterically constrained framework. Its structure consists of three fused six-membered rings in a boat conformation, resulting in a high degree of rigidity. This rigidity significantly limits the conformational freedom of the molecule, making it an excellent scaffold for investigating fundamental chemical principles.

The fixed spatial arrangement of substituents on the bicyclo[2.2.2]octane core allows for the systematic study of through-bond and through-space electronic effects. Furthermore, its well-defined geometry has made it a popular choice in the design of "molecular rotors" and other molecular machinery. In the context of medicinal chemistry, the bicyclo[2.2.2]octane moiety serves as a bioisostere for aromatic rings, offering a saturated, three-dimensional alternative that can improve physicochemical properties such as solubility and metabolic stability. The predictable stereochemistry of this scaffold is also advantageous in asymmetric synthesis, where it can be used as a chiral auxiliary or as a core for chiral ligands and catalysts. acs.org

Bicyclo[2.2.2]octane-2-carboxamide: A Key Functionalized Derivative for Advanced Chemical Investigations

This compound is a derivative that combines the rigid bicyclic framework with a versatile carboxamide functional group. This specific combination makes it a compound of significant interest for a variety of advanced chemical investigations, from fundamental studies of molecular interactions to the development of new functional molecules.

Research into bicyclo[2.2.2]octane and its derivatives has a rich history, with early investigations focusing on the synthesis and physical properties of the parent hydrocarbon and simple functionalized analogs. The synthesis of various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids was reported in the mid-20th century, laying the groundwork for understanding the electronic effects transmitted through the rigid cage structure. acs.org

Over the decades, the scope of research expanded significantly. Bicyclo[2.2.2]octane esters have been investigated for their potential in liquid crystal applications, where the rigid core contributes to the formation of stable mesophases. vanderbilt.edu In the realm of medicinal chemistry, bicyclo[2.2.2]octane amines have been explored as conformationally restricted analogs of neurotransmitters and other bioactive molecules. mdpi.com More recently, complex derivatives such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid have been utilized as building blocks for foldamers and in the development of novel organocatalysts. nih.govibmmpeptide.com The synthesis of these derivatives often proceeds through intermediates that underscore the accessibility of a wide range of functional groups on this scaffold. For instance, the Hofmann degradation of a carboxamide derived from di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride (B1165640) is a key step in producing the corresponding amino acid. mdpi.com

The carboxamide functional group (-CONH2) is a cornerstone of organic and medicinal chemistry due to its unique electronic and hydrogen-bonding properties. When appended to the bicyclo[2.2.2]octane scaffold, it imparts several features that are of significant interest to academic research.

The amide group is a versatile functional handle that can be readily converted into other functionalities, such as amines via Hofmann rearrangement or nitriles through dehydration. This chemical reactivity makes this compound a valuable synthetic intermediate.

Furthermore, the hydrogen bonding capabilities of the amide group are crucial. The N-H protons act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are fundamental to molecular recognition, self-assembly, and the stabilization of specific conformations in larger molecules. In the context of medicinal chemistry, the amide bond is a key structural feature of peptides and proteins, and its incorporation into rigid scaffolds like bicyclo[2.2.2]octane can lead to potent and selective therapeutic agents.

Recent computational studies have highlighted the role of the amide group in the design of superbases based on the bicyclo[2.2.2]octane framework. bohrium.com The presence of the amide functionality can enhance substrate binding through hydrogen bonding, which is a critical factor in the efficacy of organocatalysts. bohrium.com This demonstrates the potential for this compound and its derivatives to serve as platforms for the development of novel catalysts for a range of chemical transformations.

Detailed Research Findings

While specific research articles focusing solely on the parent this compound are limited, the properties and reactivity of this compound can be inferred from studies on closely related derivatives. The following tables summarize relevant data from the literature on the bicyclo[2.2.2]octane scaffold and its functionalized analogs.

Table 1: Representative Bicyclo[2.2.2]octane Derivatives and Their Research Context

Compound NameKey Research FindingReference
4-Substituted Bicyclo[2.2.2]octane-1-carboxylic AcidsUsed to study the transmission of electronic effects through the rigid bicyclic framework. acs.org
Bicyclo[2.2.2]octane EstersInvestigated for their liquid crystalline properties. vanderbilt.edu
1-Aminobicyclo[2.2.2]octane-2-carboxylic AcidEmployed as a constrained building block in foldamers and chiral catalysts. acs.orgnih.govibmmpeptide.com
di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic AcidSynthesized via a carboxamide intermediate, highlighting a synthetic route to related compounds. mdpi.com
Bicyclo[2.2.2]octane-based Superbases with Amide FunctionalityComputational studies show the amide group enhances substrate binding. bohrium.com

Table 2: General Synthetic Approaches to Functionalized Bicyclo[2.2.2]octanes

Reaction TypeDescriptionRelevance to this compound
Diels-Alder ReactionA common method to construct the bicyclo[2.2.2]octane core, often using a cyclohexadiene and a dienophile.The resulting adduct can be further functionalized to introduce a carboxamide group.
Hofmann RearrangementConversion of a primary amide to a primary amine with one fewer carbon atom.A potential reaction of this compound to yield a bicyclo[2.2.2]octan-2-amine.
Curtius or Schmidt RearrangementAlternative methods to convert carboxylic acids (precursors to carboxamides) to amines.Provides synthetic routes to amino derivatives from carboxylic acid precursors.
Amidation of Carboxylic AcidsDirect conversion of a bicyclo[2.2.2]octane-2-carboxylic acid to the corresponding carboxamide.The most direct synthetic route to the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]octane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETXPMNCPVBRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for Bicyclo 2.2.2 Octane 2 Carboxamide and Its Precursors

Strategic Approaches to Constructing the Bicyclo[2.2.2]octane Core Structure

The synthesis of the bicyclo[2.2.2]octane skeleton presents a considerable challenge due to its inherent ring strain and steric congestion. nih.gov Chemists have devised several elegant strategies to overcome these hurdles, each with its own set of advantages and limitations.

Advanced Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as a cornerstone for the construction of the bicyclo[2.2.2]octane core. arkat-usa.org This reaction typically involves the cycloaddition of a cyclohexadiene derivative with a suitable dienophile.

Intramolecular Diels-Alder (IMDA) Reactions: In this variation, the diene and dienophile are tethered within the same molecule, facilitating the formation of the bicyclic system. For instance, the oxidation of 2-alkenylphenols with lead tetraacetate can generate 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, which then undergo an intramolecular Diels-Alder reaction to yield bicyclo[2.2.2]octane structures. nih.gov The regioselectivity of these reactions can be influenced by the nature of the dienophile; conjugation with an aromatic group can favor the formation of bridged products. nih.gov Density functional theory (DFT) calculations have been employed to understand and predict the stereochemical outcomes of these reactions. nih.gov Another example involves the "modified" Wessely oxidation of phenols in the presence of various dienophilic acids, followed by intramolecular cycloaddition to produce bicyclo[2.2.2]octenone derivatives. cdnsciencepub.com

Asymmetric and Catalyst-Controlled Diels-Alder Reactions: Achieving enantioselectivity in the synthesis of bicyclo[2.2.2]octane derivatives is crucial for their application in medicinal chemistry. Chiral oxazaborolidinium catalysts have been successfully used to catalyze asymmetric Diels-Alder reactions, constructing the bicyclo[2.2.2]octane framework with high enantiomeric excess. nih.govacs.org These reactions often yield a pivotal ketone intermediate that can be further elaborated into a variety of chiral diene ligands. nih.govacs.org Lewis acids, such as ytterbium trichloride, have also been employed to catalyze Diels-Alder reactions, although sometimes in stoichiometric amounts, to enhance stereoselectivity, particularly favoring the endo product. nih.gov In some cases, enzyme-controlled enantioselective cycloadditions have been observed in biosynthetic pathways, highlighting the potential of biocatalysis in this area. nih.gov

Catalyst/MethodDienophileDieneProductKey FeaturesReference(s)
Chiral Oxazaborolidinium CatalystVariousSubstituted CyclohexadienesChiral Bicyclo[2.2.2]octadienesHigh enantioselectivity, pivotal ketone intermediate. nih.govacs.org
Lead Tetraacetate (Wessely Oxidation)Intramolecular Alkenyl ChainIn situ generated CyclohexadienoneBicyclo[2.2.2]octenonesBridged regioselectivity, influenced by dienophile conjugation. nih.gov
Ytterbium TrichlorideMethacrolein5-substituted 1,3-cyclohexadieneBicyclo[2.2.2]octane aldehydeLewis acid catalysis, favors endo stereochemistry. nih.gov
Enzyme (MalC)IntramolecularPrenylated Zwitterion(+)-PremalbrancheamideBifunctional reductase/Diels-Alderase activity, enantioselective. nih.gov

Transition Metal-Catalyzed Syntheses of Bicyclo[2.2.2]octane Systems

Transition metal catalysis offers a powerful and versatile alternative for the synthesis of the bicyclo[2.2.2]octane core.

Palladium-Mediated Transformations: Palladium catalysts have been instrumental in various synthetic routes. A notable example involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a palladium catalyst to afford oxo-substituted bicyclo[2.2.2]octane species. google.comjustia.com This method provides a simplified route for the commercial production of various bicyclo[2.2.2]octane derivatives. google.comjustia.com Palladium-catalyzed asymmetric allylic alkylation has also been used to create bicyclo[2.2.2]octan-2,3-diones with both high enantio- and diastereoselectivity. acs.org Furthermore, an oxygen-mediated palladium-catalyzed cycloalkenylation has been a key step in a concise formal synthesis of platencin, a natural product containing a bicyclo[2.2.2]octane core. nih.gov

Ruthenium-Mediated Transformations: Ruthenium catalysts have also found application in the synthesis of bicyclo[2.2.2]octane systems. For instance, treatment of certain intermediates with carbon monoxide and hydrogen in the presence of a ruthenium catalyst can lead to further derivatization of the bicyclic core. google.com

Ring-Closing Metathesis as a Core-Forming Strategy

Ring-closing metathesis (RCM) has emerged as a powerful strategy for constructing complex cyclic and polycyclic systems, including those containing the bicyclo[2.2.2]octane framework. rsc.org This method often involves the sequential use of a Diels-Alder reaction to create a precursor with two terminal olefins, followed by RCM to form a new ring fused to the bicyclic core. nih.govrsc.orgrsc.org This approach has been successfully applied to the synthesis of propellane derivatives containing a bicyclo[2.2.2]octene unit. nih.govrsc.orgrsc.org The choice of Grubbs' catalyst (G-I or G-II) can influence the outcome of the metathesis reaction. rsc.org

Radical Cyclization and Rearrangement Pathways for Bicyclic Assembly

Radical reactions provide another avenue for the construction and rearrangement of bicyclo[2.2.2]octane systems.

Radical Cyclization: Intramolecular radical cyclizations have been employed to form the bicyclo[2.2.2]diazaoctane core found in many natural products. nih.gov These reactions can be initiated by the single-electron transfer (SET) oxidation of enolates, leading to radical intermediates that undergo cyclization. tandfonline.com A SmI2-mediated intramolecular radical cyclization has been a key step in the total synthesis of (+)-paucidactine D, forming the highly substituted bicyclo[2.2.2]octane core. nih.gov An unexpected 4-exo radical cyclization of bicyclo[2.2.2]octene derivatives has also been reported, leading to the formation of a tricyclo[3.3.1.02,7]nonane skeleton. researchgate.net

Rearrangement Pathways: The bicyclo[2.2.2]oct-5-en-2-yl radical can rearrange to the more strained bicyclo[3.2.1]oct-6-en-2-yl radical, with the product ratio being influenced by a balance of ring strain and radical stability. escholarship.org Acyl radical reactions of bicyclo[2.2.2]octenones can lead to either cyclized or rearranged isotwistane products, with the outcome being dependent on the ring strain of the starting material. acs.org DFT calculations have been used to elucidate the mechanisms of these rearrangements. acs.org

Henry Cyclization and Related Novel Annulation Reactions

Novel annulation strategies have also been developed to access the bicyclo[2.2.2]octane core. An asymmetric dearomative tandem annulation between 3-nitroindoles and 7-oxo-5-heptenals, catalyzed by a self-assembled organocatalyst, has been used to synthesize enantioenriched indoline-fused bicyclo[2.2.2]octanes. rsc.org Gold-catalyzed annulations of 2-alkynyl benzaldehydes with cyclic vinyl ethers have also been shown to produce bicyclo[2.2.2]octane derivatives. nih.gov While not a direct synthesis of the core, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a catalyst in domino Michael-Aldol annulations to form bicyclo[3.3.1]nonane systems, which are structurally related.

Direct Synthesis and Derivatization of the Carboxamide Moiety

Once the bicyclo[2.2.2]octane core is established, the carboxamide functionality can be introduced through various methods. A common precursor is the corresponding carboxylic acid, which can be synthesized through the oxidation of appropriate precursors. This carboxylic acid can then be converted to the carboxamide via standard amide bond forming reactions, such as treatment with a coupling agent and an amine.

In some synthetic strategies, the carboxamide or a related functional group is incorporated early in the synthesis. For example, bicyclo[2.2.2]octene fused cyclic amides have been identified as potent bioactive molecules. nih.govrsc.org The synthesis of these compounds can involve the reaction of a Diels-Alder adduct, such as an anhydride (B1165640), with an amine to form the corresponding imide, which is a cyclic amide derivative. nih.govrsc.org

Amide Bond Formation from Bicyclo[2.2.2]octane Carboxylic Acid and its Esters

The direct conversion of bicyclo[2.2.2]octane carboxylic acid and its corresponding esters into the desired carboxamide is a fundamental and widely employed synthetic transformation.

A common approach involves the activation of the carboxylic acid, for instance, by converting it into an acyl chloride or anhydride, followed by reaction with an amine. researchgate.net Alternatively, coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine, a method that often proceeds under mild conditions and with high efficiency. researchgate.net

The amidation of esters, such as methyl or ethyl bicyclo[2.2.2]octane-2-carboxylate, with amines presents another viable route. researchgate.net This transformation can be promoted by various reagents, including the air-stable trimethylaluminium adduct with 1,4-diazabicyclo[2.2.2]octane (DABCO), known as DABAL-Me3. researchgate.net This method offers the advantage of proceeding in moderate to excellent yields without the stringent requirement for anhydrous or oxygen-free conditions. researchgate.net

PrecursorReagent/CatalystProductKey Features
Bicyclo[2.2.2]octane-2-carboxylic acidActivating agents (e.g., SOCl2, oxalyl chloride) followed by amineBicyclo[2.2.2]octane-2-carboxamideStandard, reliable method.
Bicyclo[2.2.2]octane-2-carboxylic acidCoupling reagents (e.g., DCC, HATU) and amineThis compoundMild conditions, high yields.
Bicyclo[2.2.2]octane-2-carboxylic acid estersAmines with promoters (e.g., DABAL-Me3)This compoundCan be performed without strict exclusion of air and moisture. researchgate.net

Nucleophilic Addition Strategies Leading to the Carboxamide

The synthesis of the bicyclo[2.2.2]octane ring system can be achieved through nucleophilic addition strategies, which can subsequently lead to the formation of the carboxamide functionality. A notable example is the tandem Henry cyclization, which has been utilized to construct the bicyclo[2.2.2]octane core. nih.gov This method involves an intramolecular nitroaldol reaction, creating a highly functionalized bicyclic intermediate that can be further elaborated to introduce the carboxamide group. nih.gov

Another approach involves the reaction of bridgehead carbocations, generated from precursors like 1-bromobicyclo[2.2.2]octanes, with synthetically useful nucleophiles. iastate.edu While not directly forming the carboxamide, these intermediates can react with nucleophiles that can be later converted to the desired functional group.

Stereoselective and Enantioselective Synthesis of this compound Analogues

The biological activity of bicyclo[2.2.2]octane derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Chiral Catalyst-Controlled Asymmetric Syntheses

The use of chiral catalysts provides a powerful tool for the enantioselective synthesis of bicyclo[2.2.2]octane derivatives. Both organocatalysis and metal-chiral ligand complexes have been successfully employed to control the stereochemical outcome of key bond-forming reactions.

Organocatalysis: Chiral amines and their derivatives, such as those derived from proline, have been shown to catalyze asymmetric Diels-Alder reactions to construct the bicyclo[2.2.2]octane framework with high enantioselectivity. rsc.orgrsc.org For instance, the reaction of cyclohexenones with electron-deficient alkenes, catalyzed by chiral secondary amines, can furnish bicyclo[2.2.2]octanones as precursors to the target carboxamides. rsc.org Furthermore, short peptides incorporating rigid bicyclic β-amino acids like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have been developed as effective catalysts for asymmetric aldol (B89426) reactions, a key step in building complex bicyclic structures. nih.govresearchgate.netacs.org

Metal-Chiral Ligand Complexes: Transition metal complexes bearing chiral ligands are also highly effective in asymmetric synthesis. For example, rhodium complexes with chiral cyclopentadienyl (B1206354) (Cp) ligands have been used in asymmetric C-H activation reactions. researchgate.net While not directly forming the carboxamide, this methodology allows for the enantioselective functionalization of the bicyclo[2.2.2]octane core.

A notable metal-free tandem reaction has been developed for the rapid and highly enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates, which can serve as precursors to the corresponding carboxamides. rsc.orgrsc.org This reaction proceeds under mild conditions with low catalyst loading. rsc.orgrsc.org

Catalysis TypeCatalyst/Ligand ExampleReaction TypeKey Outcome
OrganocatalysisProline derivativesDiels-AlderHigh enantioselectivity in bicyclo[2.2.2]octanone formation. rsc.org
OrganocatalysisABOC-containing peptidesAldol reactionHigh enantioselectivity in forming functionalized bicyclic systems. nih.govresearchgate.net
Metal-Chiral LigandRhodium-Chiral CpC-H ActivationEnantioselective functionalization of the bicyclic core. researchgate.net

Diastereoselective Approaches and Control of Stereoisomer Formation

Controlling the relative stereochemistry of multiple chiral centers within the bicyclo[2.2.2]octane framework is crucial. Diastereoselective approaches often rely on the inherent steric and electronic properties of the bicyclic system and the judicious choice of reagents and reaction conditions.

The Diels-Alder reaction is a powerful tool for establishing the stereochemistry of the bicyclo[2.2.2]octane core. mdpi.comnih.gov The endo-selectivity typically observed in these reactions provides a reliable means of controlling the relative configuration of substituents. mdpi.com Lewis acid catalysis can enhance both the rate and the stereoselectivity of Diels-Alder reactions involving dienophiles bearing amide functionalities. nih.gov

Furthermore, the functionalization of existing bicyclo[2.2.2]octene derivatives, such as through iodolactonization, can proceed with high stereoselectivity, allowing for the introduction of new stereocenters in a controlled manner. mdpi.com The stereochemical outcome of reactions can also be influenced by the solvent and base used, as demonstrated in intramolecular SN2' cyclizations to form bicyclo[2.2.2]diazaoctane cores, where a change in solvent can lead to a complete reversal of diastereoselectivity. nih.gov

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental in understanding the electronic landscape of the bicyclo[2.2.2]octane framework. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict electronic structure, stability, and reactivity.

Studies on the bicyclo[2.2.2]octane skeleton and its derivatives utilize these methods to evaluate relative stabilities, geometrical parameters, and thermodynamic properties. rroij.com For instance, DFT calculations at the B3LYP/6-31G* level have been used to analyze the electron density of bicyclo[2.2.2]octane isomers, which is crucial for understanding their excited states. rroij.com These theoretical investigations provide accurate values for partition functions and related thermodynamic data. rroij.com

In studies of 1,4-disubstituted bicyclo[2.2.2]octane derivatives, computational methods have been essential for understanding the mechanisms of substituent effects. Calculations show that electronic effects are transmitted primarily through-space via electrostatic interactions, rather than through the sigma bonds of the bicyclic framework. researchgate.net For 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, it was found that the calculated difference in acidity compared to the parent acid could be accurately reproduced using the Kirkwood-Westheimer model, but only when the bicyclooctane ring was assigned a low effective dielectric constant of unity. researchgate.net This underscores the importance of the field effect in this rigid system. researchgate.net

Furthermore, ab initio molecular orbital (MO) calculations have been performed on related [2.2.2]propellanes, which can be formed from bicyclo[2.2.2]octane-2-carboxamide precursors. znaturforsch.comysu.am These calculations have determined the activation energy required for the rearrangement of the propellane into a 1,4-biradical, providing insight into the reactivity and stability of these highly strained systems. znaturforsch.com

Table 1: Application of Quantum Chemical Methods to Bicyclo[2.2.2]octane Derivatives

Method/Basis SetSystem StudiedProperties InvestigatedKey FindingsSource(s)
DFT (B3LYP/6-31G*)Bicyclo[2.2.2]octane IsomersElectron density, stability, thermodynamic propertiesElectron density is key to describing excited states; relative stabilities of isomers determined. rroij.comrroij.com
DFT (B3LYP/6-311++G**)1-X-substituted bicyclooctane derivativesInductive substituent effectsInteractions are primarily through-bond inductive effects. researchgate.net
Ab initio (MP2), DFT (B3LYP)4-substituted bicyclo[2.2.2]octane-1-carboxylic acidsAcidity, substituent effectsSubstituent effects are transmitted mainly through space (field effect). researchgate.net
Ab initio (MR-AQCC)[2.2.2]PropellaneRearrangement activation energyAn activation energy of 97 kJ/mol (22.7 kcal/mol) was calculated for the conversion to a biradical. znaturforsch.com

Molecular Modeling and Force Field Studies for Conformational Analysis and Isomer Stability (e.g., MM2, MM3)

Molecular mechanics (MM) force fields, such as MM2 and MM3, are instrumental in analyzing the conformations and relative stabilities of flexible and semi-rigid molecules, including derivatives of bicyclo[2.2.2]octane. These methods calculate steric energy based on bond lengths, angles, and non-bonded interactions.

A notable study utilized MM2 and MM3 to investigate the relative stabilities of three isomeric lactones formed from the acid-catalyzed cyclization of endo-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, a close structural analog of the target compound. researchgate.net The experimental study of the equilibria between these lactones was difficult due to their simultaneous decomposition. researchgate.net Computational analysis provided clarity where experimental results were qualitative. The MM3 calculations, considered an improvement over MM2, predicted a stability order that was consistent with the refined MM2 calculations, indicating which isomers were thermodynamically favored. researchgate.net

Similarly, steric energy calculations using the MacroModel software package were employed to predict the most stable regioisomer formed during the synthesis of a bicyclo[2.2.2]octane-based nuclear receptor binding mimic. nih.gov This predictive power is crucial for designing synthetic routes that favor the desired isomer. nih.gov The generation of vast chemical databases, which include bicyclo[2.2.2]octane structures, also relies on force fields to calculate the energies of millions of potential stereoisomers. acs.org

Table 2: MM2 and MM3 Calculated Energies for Isomeric Lactones of endo-Bicyclo[2.2.2]oct-5-ene-2-carboxylic Acid

IsomerMM2 Final Steric Energy (kcal/mol)MM2 Heat of Formation (kcal/mol)MM3 Final Steric Energy (kcal/mol)MM3 Heat of Formation (kcal/mol)Predicted Stability Order
Lactone 325.27-100.025.04-100.22
Lactone 427.89-97.427.56-97.73
Lactone 524.56-100.724.38-100.91
Data sourced from a study on lactones of endo-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, which are structural analogs. researchgate.net

Transition State Analysis and Reaction Pathway Mapping

Computational chemistry is a powerful tool for mapping reaction pathways and analyzing the high-energy transition states that are fleeting and difficult to observe experimentally. For the bicyclo[2.2.2]octane system, such analyses have provided mechanistic clarity for various rearrangements and cycloadditions.

One investigation focused on the electroreductive formation of a [2.2.2]propellane from a 1,4-dichlorothis compound derivative. znaturforsch.com Comprehensive ab-initio MO calculations were used to map the rearrangement of the resulting propellane, identifying a biradical intermediate and calculating the activation energy for the Grob-type fragmentation pathway. znaturforsch.com

In the context of synthesizing complex alkaloids containing a bicyclo[2.2.2]diazaoctane core, ab initio calculations were used to rationalize the diastereoselectivity of a key Diels-Alder reaction. nih.gov The calculations suggested that the exclusive anti-selectivity observed with an oxindolic azadiene was due to a particularly stable transition state, whereas the corresponding indolic azadiene could react through roughly equally stable syn- and anti-transition states. nih.gov

Furthermore, computational studies have explored rearrangements of the bicyclo[2.2.2]octane skeleton itself. The rearrangement of a bicyclo[2.2.2]oct-5-en-2-yl radical to a more strained bicyclo[3.2.1]oct-6-en-2-yl radical has been studied, with the product ratios being influenced by a delicate balance between ring strain and the stability of the radical intermediates. escholarship.org The proposed mechanism for other rearrangements involves the formation of a carbonium ion that undergoes a 1,2-acyl migration, a pathway that can be modeled computationally to assess its feasibility. researchgate.netcdnsciencepub.com

Computational Prediction of Stereochemical Outcomes

Predicting the three-dimensional arrangement of atoms resulting from a chemical reaction is a significant challenge where computational methods have become indispensable. For reactions involving the rigid bicyclo[2.2.2]octane framework, computational analysis can effectively predict stereochemical outcomes.

The stereoselectivity of Diels-Alder reactions to form the bicyclo[2.2.2]octane core is a classic subject of such studies. Computational analyses have shown that π-face selection is governed by a complex interplay of steric, orbital, and electrostatic factors. researchgate.net In one case, computational studies revealed that while syn-adduct formation is thermodynamically favored in the reaction of certain diols, the use of corresponding acetonide derivatives reverses this preference, leading to anti-selective addition. researchgate.net Similarly, ab initio calculations have successfully explained the exclusive anti-selectivity in the formation of a bicyclo[2.2.2]diazaoctane core by identifying a uniquely stable transition state. nih.gov

Algorithms have been developed that incorporate rules for determining the correct relative stereochemistry of bridgehead pairs, such as those in bicyclo[2.2.2]octane, which is crucial for the automated generation of large molecular databases. acs.org In asymmetric synthesis, computational modeling can help rationalize the success of chiral catalysts. For example, the high enantioselectivity of a metal-free tandem reaction to produce bicyclo[2.2.2]octane-1-carboxylates was rationalized by proposing an open transition state, a model that can be supported by computational analysis. rsc.org These predictive capabilities are vital for designing stereoselective syntheses of complex molecular targets. nih.gov

Rigorous Spectroscopic Characterization Methodologies for Structural Confirmation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR) for Complex Bicyclic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the complex, three-dimensional structure of bicyclo[2.2.2]octane derivatives. The rigid, cage-like framework results in a complex and often overlapping set of signals in the ¹H NMR spectrum, necessitating advanced 1D and 2D NMR experiments for full assignment.

¹H NMR Spectroscopy: The proton spectrum of the bicyclo[2.2.2]octane skeleton is characterized by signals in the aliphatic region. The bridgehead protons (at C1 and C4) typically appear as multiplets at a distinct chemical shift from the methylene (B1212753) protons of the three ethylene (B1197577) bridges (C3, C5, C6, C7, C8). The proton at C2, being attached to the carbon bearing the carboxamide group, is expected to be deshielded and appear further downfield. The amide protons (-NH₂) of the carboxamide group would typically present as two broad singlets, the chemical shift of which can be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information on the carbon framework. Due to the molecule's symmetry and the specific substitution pattern, a distinct number of signals is expected. The carbonyl carbon of the amide group is the most deshielded, appearing in the range of 170-180 ppm. The bridgehead carbons (C1 and C4) and the substituted carbon (C2) would have characteristic shifts, while the remaining methylene carbons would appear in the upfield aliphatic region. Studies on various bicyclo[2.2.2]octane derivatives have shown that stereochemistry and substituent effects cause distinctive shielding and deshielding variations that are crucial for structural analysis. cdnsciencepub.comcdnsciencepub.com

2D-NMR Spectroscopy: To unravel the complex spin systems and definitively assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity within the bicyclic framework, for instance, connecting the C2 proton to its neighbors on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs, enabling the unambiguous assignment of a proton's signal to its corresponding carbon's signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignments, NOESY is crucial as it identifies protons that are close in space, but not necessarily through bonds. This can help confirm the spatial relationship between the carboxamide substituent and various protons on the rigid scaffold.

Table 1: Expected NMR Spectroscopic Data for Bicyclo[2.2.2]octane-2-carboxamide

Nucleus Position Expected Chemical Shift (ppm) Notes
¹H Amide (-NH ₂) 5.5 - 7.5 Two broad singlets, exchangeable with D₂O.
¹H C2-H 2.0 - 2.5 Deshielded by adjacent C=O group.
¹H Bridgehead (C1, C4) 1.8 - 2.2 Complex multiplets.
¹H Methylene (-CH ₂-) 1.2 - 1.8 Overlapping multiplets from the three bridges.
¹³C Carbonyl (-C =O) 170 - 180 Quaternary carbon, most deshielded.
¹³C C 2 45 - 55 Deshielded by carboxamide group.
¹³C Bridgehead (C 1, C 4) 30 - 40

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by the characteristic absorptions of the primary amide and the alkane framework.

The most diagnostic signals are those from the carboxamide group:

N-H Stretching: Primary amides show two distinct bands in the region of 3400-3100 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I band): A very strong and sharp absorption peak appears in the range of 1680-1630 cm⁻¹. This is one of the most characteristic bands in the IR spectrum.

N-H Bending (Amide II band): This strong band, found between 1640-1550 cm⁻¹, arises from the in-plane bending of the N-H bond.

The bicyclo[2.2.2]octane core is identified by the C-H stretching vibrations of the sp³ hybridized carbons, which appear as strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

Table 2: Diagnostic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹) Intensity
Amide (R-CONH₂) N-H Stretch (asymmetric & symmetric) 3400 - 3100 Medium-Strong
Alkane (C-H) C-H Stretch 2950 - 2850 Strong
Amide (R-CONH₂) C=O Stretch (Amide I) 1680 - 1630 Strong, Sharp

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provides two vital pieces of information: the precise molecular weight and, through fragmentation analysis, structural details that corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS): Using techniques like ESI or APCI, HRMS can determine the mass of the molecular ion ([M+H]⁺ or M⁺˙) with very high precision (typically to four or five decimal places). For this compound (C₉H₁₅NO), the exact mass can be used to confirm the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. The rigid bicyclo[2.2.2]octane unit is known to be a key player in the fragmentation of related compounds. researchgate.net Common fragmentation pathways for this compound would likely include:

Alpha-cleavage: Loss of the carboxamide group as a radical (•CONH₂) to yield a stable bicyclic cation.

McLafferty-type rearrangements are not possible for this saturated system, but other hydrogen rearrangements can occur.

Ring Fragmentation: The bicyclic core can undergo characteristic retro-Diels-Alder-type cleavages or other complex rearrangements, leading to the loss of ethylene (C₂H₄) or other neutral fragments. The fragmentation of the bicyclic framework itself can be a complex process involving multiple skeletal rearrangements. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Value / Description
Molecular Formula C₉H₁₅NO
Nominal Mass 153 amu
Exact Mass [M] 153.1154 u

X-ray Diffraction Analysis for Definitive Solid-State Structure and Absolute Stereochemistry

For compounds that can be grown as single crystals of sufficient quality, single-crystal X-ray diffraction (XRD) offers the most definitive structural proof. This technique provides a three-dimensional map of electron density in the solid state, from which the precise position of each atom can be determined.

For this compound, an XRD analysis would provide:

Unambiguous Connectivity: Confirming the bicyclic framework and the position of the carboxamide substituent.

Precise Structural Parameters: Accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data reveals any strain or distortion in the bicyclic cage. mdpi.com

Conformational Details: It would reveal the solid-state conformation, including the degree of twisting in the bicyclo[2.2.2]octane skeleton, which often deviates slightly from ideal D₃h symmetry. cdnsciencepub.com

Absolute Stereochemistry: Since C2 is a stereocenter, the molecule is chiral. If a single enantiomer is synthesized and crystallized, XRD using anomalous dispersion can determine its absolute configuration (R or S) without ambiguity. mdpi.com

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, detailing intermolecular forces like hydrogen bonding from the amide N-H groups to neighboring carbonyl oxygens.

Table 4: Structural Information Obtainable from X-ray Diffraction

Parameter Information Provided
Unit Cell Dimensions Dimensions and angles of the crystal's repeating unit.
Space Group Symmetry of the crystal lattice.
Atomic Coordinates Precise 3D position of every atom.
Bond Lengths & Angles Definitive measurement of all intramolecular distances and angles.
Torsion Angles Defines the conformation of the ring system and substituent orientation.
Absolute Configuration Determination of (R/S) for a single enantiomer (e.g., via the Flack parameter).

Design and Synthesis of Bicyclo 2.2.2 Octane 2 Carboxamide Derivatives and Analogues

Modification of the Carboxamide Moiety (e.g., N-substitution, C-substitution)

The carboxamide group is a versatile functional handle that can be readily modified to explore structure-activity relationships. Starting from a precursor such as di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, various modifications can be achieved.

N-substitution is a common strategy to alter the polarity, hydrogen-bonding capacity, and steric bulk of the molecule. For instance, the primary amine derived from the carboxamide can be protected with reagents like tert-butoxypyrocarbonate, leading to the formation of an N-acylated amino acid. mdpi.com Further reactions can lead to more complex structures. The reaction of the corresponding amino ester with phenylisothiocyanate (PhNCS) yields a thiourea (B124793) derivative, which can be cyclized under acidic conditions to form a tricyclic 5,8-ethano-3-phenyl-2-thioxo-2,3,r-4a,t-5,t-8,c-8a-hexahydroquinazolin-4(1H)-one. mdpi.com These transformations highlight how the initial carboxamide-derived functionalities can be elaborated into complex heterocyclic systems fused to the bicyclic core.

Table 1: Examples of Carboxamide Moiety Modifications and Resulting Structures This table is interactive. Click on the headers to sort.

Starting Material Class Reagent/Condition Modification Type Resulting Structure Citation
Bicyclic Amino Acid tert-Butoxypyrocarbonate N-Acylation (Boc-protection) N-Acylated Amino Acid mdpi.com
Bicyclic Amino Ester Phenylisothiocyanate (PhNCS) N-Substitution Thiourea Ester mdpi.com
Thiourea Ester Acid Catalysis Intramolecular Cyclization Tricyclic Thioxo-hexahydroquinazolinone mdpi.com
Bicyclic Amino Acid Acetic Anhydride (B1165640) N-Acetylation N-Acetylhydroxy Amino Acid mdpi.com

Functionalization Strategies at Different Positions of the Bicyclo[2.2.2]octane Ring (e.g., Bridgehead, bridge, ethano groups)

Altering the substitution pattern on the bicyclo[2.2.2]octane ring itself is crucial for fine-tuning the molecule's properties. Different positions on the scaffold—bridgehead, bridge, and ethano bridges—present unique synthetic challenges and opportunities.

Bridgehead Functionalization (C1 and C4): The bridgehead positions of the bicyclo[2.2.2]octane system are notoriously inert to direct nucleophilic substitution. google.com Therefore, synthetic strategies often rely on building the functional groups into the precursors before cyclization or using multi-step sequences. Several routes have been developed to synthesize 1,4-disubstituted bicyclo[2.2.2]octanes. acs.orgcdnsciencepub.com One innovative method involves treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst to generate an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further derivatized. google.com Asymmetric Diels-Alder reactions have also been employed to create enantiomerically pure bridgehead-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives. acs.org Furthermore, an organocatalyzed, metal-free tandem reaction has been developed for the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates. researchgate.net

Bridge and Ethano Group Functionalization (C2, C3, C5, C6, C7, C8): Functionalizing the two-carbon bridges of the scaffold is often more straightforward. These positions can be targeted through reactions on unsaturated precursors or by functional group interconversions. For example, the synthesis of all-endo-3-amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic acid was achieved via the hydroxylation of the double bond in a bicyclo[2.2.2]octene precursor. mdpi.com The synthesis of various bicyclo[2.2.2]oct-5-en-2-ones and their subsequent hydrogenation to the corresponding bicyclo[2.2.2]octan-2-ones demonstrates the introduction of a ketone functionality at the C2 position. cdnsciencepub.com Additionally, 4-substituted bicyclo[2.2.2]octane-2,6-diones have been synthesized, showcasing the possibility of introducing substituents alongside carbonyl groups on the scaffold. researchgate.net

Table 2: Selected Functionalization Strategies for the Bicyclo[2.2.2]octane Ring This table is interactive. Click on the headers to sort.

Position(s) Strategy Functional Group Introduced Precursor/Intermediate Citation
C1, C4 (Bridgehead) Oxidation of Dimethylene Cyclohexane Oxo group 1,4-Dimethylene Cyclohexane google.com
C1 (Bridgehead) Asymmetric Diels-Alder Amino, Carboxylic Acid Chiral Acrylate, Aminocyclohexadiene acs.org
C2 Oxidative Decarboxylation Ketone Keto Dicarboxylic Acid cdnsciencepub.com
C5 Hydroxylation Hydroxyl group Bicyclo[2.2.2]octene derivative mdpi.com
C2, C6 Not specified Dione Not specified researchgate.net

Synthesis of Polyfunctionalized Bicyclo[2.2.2]octane Scaffolds (e.g., diols, dicarboxylic acids, hexols, lactones)

Creating bicyclo[2.2.2]octane scaffolds with multiple functional groups is essential for building more complex architectures. These polyfunctionalized cores serve as versatile starting materials for a wide range of derivatives.

Dicarboxylic Acids and Dianhydrides: A powerful method for constructing highly functionalized bicyclo[2.2.2]octene systems is through a double Diels-Alder reaction. arkat-usa.orgnih.gov This process typically involves the reaction of a 2H-pyran-2-one with two equivalents of an electron-deficient dienophile, such as maleic anhydride. nih.gov The reaction proceeds through a thermally labile bridged lactone intermediate, which spontaneously eliminates carbon dioxide to form a cyclohexadiene intermediate. nih.gov This diene then undergoes a second Diels-Alder reaction with another molecule of the dienophile to yield bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid dianhydride derivatives. arkat-usa.orgnih.gov These dianhydrides can be readily converted to the corresponding tetracarboxylic acids or transformed into fused succinimide (B58015) rings. arkat-usa.org

Diols and Hexols: Bicyclo[2.2.2]octane diols and hexols are valuable polyol scaffolds. The synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8-hexols, also known as bishomoinositols, has been reported. researchgate.net The strategy involves a Diels-Alder reaction between 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole and vinylene carbonate to create the bicyclic core. researchgate.net Subsequent hydrolysis of the ketal and carbonate rings, followed by hydroxylation of the remaining double bond, yields the symmetrical hexol. researchgate.net

Lactones: Lactone functionalities can also be incorporated into the bicyclo[2.2.2]octane framework. During the synthesis of polyfunctionalized derivatives, γ-lactone intermediates have been successfully prepared. mdpi.com As mentioned previously, bicyclic bridged lactones are key intermediates in the double Diels-Alder synthesis of tetracarboxylic acid dianhydrides, though they are often transient. arkat-usa.org

Table 3: Synthesis of Polyfunctionalized Bicyclo[2.2.2]octane Scaffolds This table is interactive. Click on the headers to sort.

Scaffold Type Key Synthetic Strategy Precursors Key Features Citation
Tetracarboxylic Acid Dianhydride Double Diels-Alder Reaction 2H-Pyran-2-one, Maleic Anhydride Fused anhydride rings, C=C double bond arkat-usa.orgnih.gov
Hexol (Bishomoinositol) Diels-Alder & Multi-step Hydrolysis/Hydroxylation Dihydro-1,3-benzodioxole, Vinylene Carbonate Six hydroxyl groups researchgate.net
γ-Lactone Functional Group Transformation N-protected Amino Acid Derivative Fused lactone ring mdpi.com
Keto Dicarboxylic Acid Hydrolysis of Anhydride Methoxy-substituted Diels-Alder Adduct Ketone and two carboxylic acid groups cdnsciencepub.com

Introduction of Heteroatoms into the Bicyclo[2.2.2]octane Core (e.g., Bicyclo[2.2.2]diazaoctane systems)

Replacing one or more carbon atoms of the bicyclo[2.2.2]octane core with heteroatoms, such as nitrogen, generates aza-analogs with fundamentally different chemical and physical properties. The bicyclo[2.2.2]diazaoctane ring system is a prominent example found in the core structure of several complex indole (B1671886) alkaloids. nih.gov

The synthesis of this heterocyclic scaffold is a significant challenge, and several strategies have been developed. One major approach is the intramolecular SN2′ cyclization. nih.gov This method was developed to prepare a number of prenylated indole alkaloids and involves the diastereoselective cyclization of an appropriately substituted precursor. nih.gov Another powerful strategy is the biomimetic Diels-Alder reaction. nih.gov In this approach, a precursor is designed to mimic the proposed biosynthetic pathway. For example, treatment of a precursor like epi-deoxybrevianamide E with aqueous base can induce tautomerization to an azadiene, which then undergoes an intramolecular [4+2] cycloaddition to form the bicyclo[2.2.2]diazaoctane core. nih.gov These methods provide access to a synthetically important heterocyclic core that allows for the convergent synthesis of numerous natural products. nih.gov

Applications in Contemporary Organic Synthesis and Advanced Materials Science

Bicyclo[2.2.2]octane-2-carboxamide and its Analogues as Chiral Building Blocks in Natural Product and Complex Molecule Synthesis

The enantiopure bicyclo[2.2.2]octane scaffold, a core component of this compound, serves as a fundamental chiral building block in the asymmetric synthesis of complex molecules and natural products. nih.gov The inherent rigidity of this bicyclic system provides a predictable platform for the stereocontrolled installation of functional groups, a crucial aspect in the multi-step synthesis of intricate molecular architectures. nih.gov

A notable derivative, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), exemplifies the utility of this structural motif. nih.gov Its constrained bicyclic framework, featuring a sterically hindered bridgehead primary amine and an endocyclic chiral center, imparts a high degree of conformational restriction. nih.gov This characteristic is invaluable for transferring stereochemical information throughout a synthetic sequence.

The strategic importance of the bicyclo[2.2.2]octane core is evident in the total synthesis of various natural products. For instance, the synthesis of the complex indole (B1671886) alkaloid kopsinine, which possesses a hexacyclic ring system, has been achieved through strategies that construct the central bicyclo[2.2.2]octane core. nih.govnih.govresearchgate.netresearchgate.netexlibrisgroup.com One approach involves a late-stage samarium(II) iodide-mediated transannular cyclization to form the bicyclo[2.2.2]octane ring system. nih.govnih.govresearchgate.net Another powerful strategy employs an intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole (B1194373) to assemble the core structure. nih.gov These syntheses underscore the role of the bicyclic framework in providing the necessary three-dimensional architecture for these complex natural products.

Furthermore, progress has been made toward the total synthesis of parthenolide, a sesquiterpene lactone, utilizing methodologies involving bicyclo[2.2.2]octane intermediates. escholarship.org These synthetic endeavors often rely on the predictable reactivity and stereochemistry of the bicyclo[2.2.2]octane skeleton to construct key fragments of the target molecule. escholarship.org

The following table summarizes key natural products and the synthetic strategies involving the bicyclo[2.2.2]octane scaffold:

Natural ProductKey Synthetic Strategy for Bicyclo[2.2.2]octane CoreReference(s)
KopsinineIntramolecular [4+2]/[3+2] cycloaddition cascade; SmI2-mediated transannular cyclization nih.govnih.govresearchgate.netresearchgate.netexlibrisgroup.com
ParthenolideMethodologies involving bicyclo[2.2.2]octane intermediates escholarship.org
Atisane-type DiterpenoidsUtilization of the bicyclo[2.2.2]octane skeleton researchgate.net
(+)-FuscolStereoselective synthesis from a bicyclo[2.2.2]octane derivative researchgate.net

Development of Novel Organocatalysts and Ligands Utilizing the Rigid Scaffold

The well-defined and rigid structure of the bicyclo[2.2.2]octane framework makes it an excellent scaffold for the design of novel chiral organocatalysts and ligands for asymmetric catalysis. The predictable spatial arrangement of substituents on this scaffold allows for the creation of highly organized chiral environments that can effectively control the stereochemical outcome of chemical reactions.

Derivatives of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have been successfully employed in the development of peptide-based organocatalysts. researchgate.net For example, tripeptides incorporating the ABOC residue have been shown to be effective catalysts in asymmetric aldol (B89426) reactions, affording the desired products with high enantioselectivity. researchgate.net The rigidity of the bicyclic amino acid is crucial for inducing a stable, well-defined conformation in the peptide catalyst, which is essential for achieving high levels of stereocontrol.

Furthermore, chiral diamines based on the bicyclo[2.2.2]octane skeleton, such as cis-2,5-diaminobicyclo[2.2.2]octane and 1,2-diaminobicyclo[2.2.2]octane (DABO), have been synthesized and utilized as chiral ligands in a variety of metal-catalyzed asymmetric reactions. orgsyn.orgacs.org These diamines can be condensed with salicylaldehydes to form "salen" ligands, which can coordinate with various metals to create chiral catalysts. orgsyn.orgacs.org For instance, chromium(III) complexes of these ligands have been shown to catalyze hetero-Diels-Alder reactions and Nozaki-Hiyama-Kishi reactions with high efficiency and excellent stereoselectivity. orgsyn.orgacs.org Copper(I) complexes have also been effective in asymmetric Henry ("nitroaldol") condensations. orgsyn.org

Another class of ligands, known as BODOLs (bicyclo[2.2.2]octane-2,6-diols), has been developed and successfully applied in the asymmetric reduction of ketones. core.ac.uk These diol ligands, in combination with titanium(IV) isopropoxide, catalyze the reduction of acetophenone (B1666503) with catecholborane, achieving high enantiomeric excess. core.ac.uk The structural variations on the BODOL scaffold allow for the fine-tuning of the catalyst's steric and electronic properties to optimize its performance. core.ac.uk

The following table highlights some of the organocatalysts and ligands derived from the bicyclo[2.2.2]octane scaffold and their applications in asymmetric synthesis:

Catalyst/Ligand TypeApplicationKey FeaturesReference(s)
ABOC-containing tripeptidesAsymmetric aldol reactionsRigid bicyclic amino acid induces a stable conformation. researchgate.net
cis-2,5-Diaminobicyclo[2.2.2]octane-salen metal complexesHetero-Diels-Alder, Nozaki-Hiyama-Kishi, Henry reactionsTunable steric and electronic properties. orgsyn.orgacs.org
BODOLs (bicyclo[2.2.2]octane-2,6-diols)Asymmetric reduction of ketonesHighly selective with Ti(OiPr)4. core.ac.uk
1,2-Diaminobicyclo[2.2.2]octane (DABO) derivativesCopper-catalyzed asymmetric Henry reactionC1-symmetric chiral diamine ligands. researchgate.net

Integration into Supramolecular Chemistry and Foldamer Science

The rigid and well-defined geometry of the bicyclo[2.2.2]octane framework makes it an attractive building block for supramolecular chemistry and the design of foldamers. In supramolecular chemistry, rigid linkers are essential for constructing predictable and stable architectures, such as metal-organic frameworks (MOFs) and other coordination polymers. The bicyclo[2.2.2]octane-1,4-dicarboxylate linker, for example, provides a linear and rigid strut that can be used to build porous materials with potential applications in gas storage and separation. mdpi.com

In the field of foldamer science, which focuses on the design of artificial oligomers that adopt well-defined secondary structures, bicyclo[2.2.2]octane-based amino acids have emerged as powerful tools for controlling conformation. The constrained nature of the bicyclic scaffold can be used to induce specific folding patterns in peptides and other oligomers. nih.gov

Notably, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) and its derivatives have been incorporated into peptide and oligourea backbones to create stable helical structures. nih.gov The incorporation of the ABOC residue can induce a robust reverse-turn conformation, which is a key element in the formation of various types of helices, including 11/9-, 18/16-, and 12/14/14-helices. Furthermore, the bicyclic residue has been shown to be compatible with and to stabilize the canonical oligourea helix, a feat that has been achieved with very few other cyclic β-amino acids. The rigidity of the bicyclo[2.2.2]octane unit restricts the conformational freedom of the oligomer chain, thereby pre-organizing it into a specific folded state.

The ability to design and control the folding of synthetic oligomers opens up possibilities for creating novel functional molecules with applications in areas such as catalysis, molecular recognition, and materials science. nih.gov

Contribution to High-Performance Polymer and Specialty Material Development (e.g., as monomers, for enhanced rigidity and thermal stability)

The inherent rigidity and thermal stability of the bicyclo[2.2.2]octane skeleton make it a valuable component in the development of high-performance polymers and specialty materials. google.comcdnsciencepub.com When incorporated into a polymer backbone, the bicyclic unit can significantly enhance the material's properties, such as its glass transition temperature (Tg), thermal stability, and mechanical strength. nih.govexlibrisgroup.com

A prominent example is the use of bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydride as a monomer in the synthesis of polyimides. nih.govexlibrisgroup.commdpi.com Polyimides are a class of high-performance polymers known for their excellent thermal and chemical resistance. The incorporation of the rigid and non-coplanar bicyclo[2.2.2]octane unit into the polyimide backbone disrupts chain packing and reduces interchain interactions. nih.gov This structural modification leads to polyimides with improved solubility in organic solvents, which facilitates their processing, while maintaining high thermal stability and high glass transition temperatures. nih.govexlibrisgroup.com

For example, polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride have been shown to be soluble in aprotic polar solvents and to exhibit thermal stability with decomposition temperatures above 400°C and glass transition temperatures ranging from 272 to 355°C. nih.gov These polymers can be cast into flexible and colorless films with good mechanical properties. exlibrisgroup.com The unique combination of a rigid alicyclic fragment with bulky pendant groups has been explored to create polyimides with tailored gas permeability and selectivity for membrane applications. nih.gov

The following table summarizes the properties of some polyimides derived from bicyclo[2.2.2]octane-based monomers:

MonomerPolymer PropertiesPotential ApplicationsReference(s)
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydrideHigh thermal stability (>400°C), high Tg (272-355°C), good solubilityGas separation membranes, high-performance films nih.gov
Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-dianhydridesExcellent thermal stability (>450°C), high Tg (>380°C), colorless and transparent filmsOptically clear high-temperature materials exlibrisgroup.com

Use as Chemical Probes for Exploring Mechanistic Aspects and Stereochemical Control in Reactions

The rigid and conformationally well-defined structure of the bicyclo[2.2.2]octane framework makes it an excellent tool for probing the mechanistic details and stereochemical intricacies of chemical reactions. cdnsciencepub.com By incorporating this rigid scaffold into a reacting molecule, chemists can limit the number of possible conformations and transition states, thereby simplifying the analysis of the reaction pathway.

The predictable stereochemistry of the bicyclo[2.2.2]octane system allows for the systematic study of how the spatial arrangement of functional groups influences the outcome of a reaction. cdnsciencepub.com For example, by placing substituents at different positions on the bicyclic framework, it is possible to investigate the effects of steric hindrance and electronic interactions on the approach of a reagent. This can provide valuable insights into the factors that govern stereoselectivity.

Derivatives of bicyclo[2.2.2]octane have been used to study a variety of chemical phenomena, including:

Through-bond and through-space interactions: The fixed orientation of substituents on the bicyclic scaffold allows for the study of interactions between non-conjugated functional groups.

Stereoelectronic effects: The rigid framework helps to elucidate how the alignment of orbitals influences reactivity.

Conformational analysis: The limited conformational flexibility of the bicyclo[2.2.2]octane system serves as a benchmark for understanding the conformational preferences of more flexible molecules. cdnsciencepub.com

While specific studies detailing the use of this compound itself as a chemical probe are not extensively documented in the provided search results, the broader application of the bicyclo[2.2.2]octane skeleton in mechanistic and stereochemical investigations is well-established. The principles derived from studies using other bicyclo[2.2.2]octane derivatives are directly applicable to understanding the potential role of the carboxamide in similar investigations. The carboxamide functional group can be readily modified to introduce a variety of substituents, making it a versatile handle for the design of tailored chemical probes.

In Depth Analysis of Structure Reactivity and Structure Property Relationships Beyond Basic Physical Data

Stereoelectronic Effects and their Influence on Chemical Behavior

Stereoelectronic effects, which encompass the influence of orbital alignment on the electronic properties and reactivity of a molecule, are pronounced in the rigid bicyclo[2.2.2]octane system. The fixed spatial arrangement of atoms and bonds in this framework minimizes conformational flexibility, allowing for a clearer investigation of through-bond and through-space electronic interactions.

The reactivity of bicyclo[2.2.2]octane derivatives can be significantly influenced by the stereoelectronic effects of substituents. For instance, in nucleophilic substitutions, the positioning of an ester group at the 1-position can lead to distinct reactivity due to steric hindrance and electronic effects. The rigid skeleton of bicyclo[2.2.2]octane allows for the transmission of electronic effects between substituents, which can be observed in the acidity of related carboxylic acids. researchgate.net These effects are not merely transmitted through the carbon backbone (inductive effects) but can also operate through space, a phenomenon that is particularly evident in this constrained bicyclic system.

Research on related systems, such as bicyclo[3.3.1]nonanes, has highlighted the importance of stereoelectronic effects in determining molecular conformations and interactions. For example, the "hockey sticks" effect, which describes the conformational and electronic properties of certain substituted bicyclic systems, is a direct consequence of stereoelectronic interactions. rsc.org While not directly studying bicyclo[2.2.2]octane-2-carboxamide, these findings on analogous rigid structures underscore the critical role of orbital overlap and electronic delocalization in defining the chemical behavior of such molecules.

Conformational Analysis and its Impact on Reaction Stereoselectivity and Regioselectivity

The bicyclo[2.2.2]octane core is characterized by its exceptional conformational rigidity. Unlike more flexible cyclic systems, it does not undergo ring-flipping, which locks substituents into well-defined spatial positions. While the parent hydrocarbon is considered to have high symmetry, substituted derivatives may exhibit slight twisting to alleviate steric strain. cdnsciencepub.com This inherent rigidity has profound implications for the stereoselectivity and regioselectivity of reactions involving this scaffold.

The fixed conformation of the bicyclo[2.2.2]octane ring system dictates the facial selectivity of approaching reagents. For instance, in Diels-Alder reactions to form the bicyclo[2.2.2]octane skeleton, the endo or exo approach of the dienophile is a critical factor determining the stereochemistry of the final product. cdnsciencepub.comnih.gov The stereochemical outcome of such reactions can be highly predictable due to the constrained transition states imposed by the rigid framework.

Furthermore, the conformational rigidity allows for the study of how the spatial relationship between substituents influences reactivity. The fixed dihedral angles between substituents in the bicyclo[2.2.2]octane system provide a unique opportunity to probe the distance and orientation dependence of through-space interactions. cdnsciencepub.com This has been utilized to understand and predict the outcomes of various chemical transformations, including rearrangements and addition reactions. cdnsciencepub.comescholarship.org The stereochemical features of a molecule, including both its configuration and conformation, are crucial in determining its reactivity and the preference for a specific stereoisomeric product. windows.net

Investigation of Inductive and Steric Effects of Substituents on Functional Group Reactivity (e.g., Acidity of related carboxylic acids)

The rigid bicyclo[2.2.2]octane framework serves as an excellent model system for studying the transmission of substituent effects, particularly inductive and steric effects, in the absence of conformational ambiguity. The influence of substituents on the acidity of bicyclo[2.2.2]octane-1-carboxylic acids has been a subject of extensive research, providing valuable insights into the nature of inductive effects.

Studies have shown a linear relationship between the acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and the field effect of the substituent. researchgate.net Electron-withdrawing groups increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through an inductive effect. libretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org Theoretical calculations using density functional theory (DFT) have been employed to quantify these substituent effects, showing good agreement with experimental pKa values. nih.gov

The transmission of these inductive effects is thought to occur primarily through the sigma bonds of the bicyclic framework and also through space. The rigid structure of the bicyclo[2.2.2]octane system allows for a clear separation and evaluation of these two components of the inductive effect. The effect of a substituent on acidity is more pronounced when it is at the 4-position compared to the 3-position, highlighting the importance of the through-space interaction between the bridgehead positions. researchgate.net

Substituent (X) at 4-positionpKa of 4-X-bicyclo[2.2.2]octane-1-carboxylic acidEffect on Acidity
H6.55Reference
OH6.35Increased
COOH6.15Increased
CN6.00Increased
Br6.00Increased
Cl5.99Increased
C6H56.40Increased
NO25.75Increased

Note: The pKa values are approximate and collated from various sources for illustrative purposes. The trend demonstrates the acid-strengthening effect of electron-withdrawing substituents.

Topological Properties and Their Correlation with Molecular Interactions

The topological properties of bicyclo[2.2.2]octane derivatives have been explored in the context of designing molecular clefts and host-guest systems. researchgate.net The rigid U-shaped structure that can be formed from bicyclo[2.2.2]octane-based scaffolds allows for the creation of specific binding pockets. Furthermore, the topology of the ring system influences intermolecular interactions, which is a key factor in the design of materials with specific properties, such as liquid crystals. vanderbilt.edu

Quantum chemical calculations and topological analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), have been used to study the electron density distribution and the nature of chemical bonds within the bicyclo[2.2.2]octane framework. rsc.orgresearchgate.net These studies provide a deeper understanding of the intra- and intermolecular interactions that govern the behavior of these molecules. The rigid and well-defined topology of the bicyclo[2.2.2]octane system makes it an ideal building block for constructing complex molecular architectures with predictable and tunable properties.

Emerging Research Frontiers and Persistent Challenges in Bicyclo 2.2.2 Octane 2 Carboxamide Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes to complex molecules is a cornerstone of modern chemistry. For Bicyclo[2.2.2]octane-2-carboxamide, the focus is shifting from traditional, often harsh, synthetic methods to more sustainable practices.

Current Approaches and Greener Alternatives:

Conventional methods for creating the bicyclo[2.2.2]octane core often rely on Diels-Alder reactions, which can require high temperatures and long reaction times. The subsequent functionalization to introduce the carboxamide group can involve multiple steps with stoichiometric reagents.

Emerging research, while not always focused directly on the 2-carboxamide (B11827560) derivative, points toward more sustainable pathways. For instance, metal-free catalysis is a promising avenue. An enantioselective formal [4+2] reaction to produce bicyclo[2.2.2]octane-1-carboxylates has been demonstrated using only a small amount of an organic base as a catalyst, highlighting a move away from heavy metal catalysts. rsc.org Such methods are operationally simple and can be performed under mild conditions. rsc.orgrsc.org

Another area of innovation lies in the choice of solvents and reagents. The use of deep eutectic solvents (DESs), which are biodegradable and have low volatility, is being explored for various organic syntheses. eurjchem.com While not yet applied to this compound specifically, these solvent systems offer a greener alternative to traditional volatile organic compounds.

Challenges in Sustainable Synthesis:

A significant challenge is the direct and stereoselective installation of the carboxamide group at the C-2 position in a single, efficient step. Developing catalytic systems that can achieve this with high atom economy remains an active area of research. Furthermore, the synthesis of the bicyclo[2.2.2]octane core itself often involves multiple steps, and streamlining this process into a one-pot or tandem reaction is a key goal for sustainable production. google.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Bicyclo[2.2.2]octane Derivatives

FeatureTraditional MethodsEmerging Green Methods
Catalyst Often requires stoichiometric Lewis acids or metal catalysts.Utilizes organocatalysts or minimizes catalyst loading. rsc.org
Solvents Typically involves volatile organic solvents.Explores the use of aqueous media or deep eutectic solvents. eurjchem.com
Reaction Conditions Can require high temperatures and pressures.Aims for mild, ambient temperature and pressure conditions. rsc.org
Atom Economy Often lower due to multi-step syntheses and use of protecting groups.Focuses on tandem reactions and minimizing waste. google.com
Stereoselectivity May require chiral auxiliaries or resolution steps.Employs asymmetric catalysis for direct enantioselective synthesis. rsc.orgrsc.org

Discovery of Unprecedented Reactivity and Mechanistic Paradigms

The rigid bicyclic structure of this compound imparts unique reactivity that is still being explored. Understanding the mechanistic pathways of its reactions is crucial for harnessing its synthetic potential.

Exploring Novel Transformations:

Research on related bicyclic systems suggests intriguing possibilities. For example, the ring-opening reactions of activated cyclopropanes mediated by 1,4-diazabicyclo[2.2.2]octane (DABCO) to form stable zwitterions opens up questions about whether the this compound scaffold could undergo similar transformations under specific conditions. lnu.edu.cn Such reactivity could lead to the formation of novel polycyclic structures.

Furthermore, the development of rhodium-catalyzed formal carbenoid insertion into an amide C-N bond to create nitrogen-bridged bicyclic frameworks suggests that the amide group on this compound could be a handle for intramolecular cyclizations, leading to more complex and constrained architectures. researchgate.net

Mechanistic Insights:

Computational studies on related bicyclo[2.2.2]octane systems have been instrumental in elucidating reaction mechanisms. For instance, density functional theory (DFT) calculations have been used to understand the stereoselectivity of Diels-Alder reactions that form the bicyclic core. acs.org Similar computational approaches could be applied to this compound to predict its reactivity and guide the discovery of new reactions. The influence of substituents on the electronic properties and reactivity of the bicyclo[2.2.2]octane system has also been a subject of theoretical investigation. researchgate.net

Persistent Challenges:

A major challenge is the inherent stability of the bicyclo[2.2.2]octane core, which can make certain transformations difficult to achieve. Overcoming this stability to selectively functionalize the scaffold without disrupting the core structure requires the development of highly specific and reactive catalysts and reagents.

Rational Design of Next-Generation Catalysts and Functional Materials

The unique three-dimensional shape and rigidity of the bicyclo[2.2.2]octane scaffold make it an attractive building block for the rational design of new catalysts and functional materials.

This compound in Asymmetric Catalysis:

The defined stereochemistry of the bicyclo[2.2.2]octane core can be exploited to create a well-defined chiral environment. While research has focused on derivatives like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid as scaffolds for chiral catalysts, the potential of this compound remains largely unexplored. acs.orgresearchgate.net The amide functionality could act as a hydrogen-bond donor or acceptor, influencing the transition state of a catalyzed reaction and inducing stereoselectivity.

Functional Materials:

The rigid nature of the bicyclo[2.2.2]octane unit makes it a candidate for creating porous materials like metal-organic frameworks (MOFs). The carboxamide group could serve as a linking point to metal centers, and the defined geometry of the bicyclic core could lead to materials with predictable pore sizes and properties. Such materials could have applications in gas storage, separation, and heterogeneous catalysis. uchicago.edu

Challenges in Design and Application:

The synthesis of functionalized this compound derivatives suitable for incorporation into catalysts or materials can be complex. Achieving the desired substitution patterns while maintaining stereochemical integrity is a significant synthetic hurdle. Moreover, understanding how the subtle electronic and steric properties of the bicyclo[2.2.2]octane scaffold influence the performance of the final catalyst or material requires a synergistic approach combining synthesis, characterization, and computational modeling.

Advanced Computational-Experimental Synergy for Predictive Molecular Design

The interplay between computational chemistry and experimental work is becoming increasingly vital for accelerating the discovery and optimization of new molecules.

Predictive Modeling:

Computational methods can provide valuable insights into the properties and behavior of this compound. For example, quantum chemical calculations can predict its conformational preferences, electronic structure, and reactivity. researchgate.net This information can be used to design experiments more efficiently, for instance, by predicting the most likely outcome of a reaction or by identifying the most promising candidates for a particular application. Studies have shown a correlation between calculated bond lengths and experimental pKa values in substituted bicyclo[2.2.2]octane carboxylic acids, demonstrating the predictive power of computational models. csic.esacs.org

Synergistic Studies:

A powerful approach involves using computational modeling to design a molecule with specific desired properties, synthesizing it in the lab, and then using experimental techniques to validate the computational predictions. This iterative cycle of design, synthesis, and testing can lead to the rapid development of new catalysts and materials based on the this compound scaffold. For example, computational docking studies could be used to design a this compound derivative that fits into the active site of a target enzyme, followed by synthesis and biological evaluation to confirm its activity.

Challenges and Future Directions:

A key challenge is the accuracy of computational models, especially for complex systems. While methods are continually improving, there can still be discrepancies between theoretical predictions and experimental results. Bridging this gap requires the development of more sophisticated computational models and the use of high-quality experimental data for validation. The future of this field lies in the seamless integration of computational and experimental workflows, enabling the de novo design of this compound derivatives with tailored properties.

Q & A

Q. What are the common synthetic strategies for constructing the bicyclo[2.2.2]octane skeleton in carboxamide derivatives?

The bicyclo[2.2.2]octane framework is typically synthesized via:

  • Diels-Alder Cycloaddition : A stereoselective approach using electron-deficient dienophiles and cyclohexenones, though hindered by polymerization and selectivity issues .
  • Biomimetic Hetero-Diels–Alder Reactions : Pyrazinone intermediates undergo intramolecular cycloadditions to form bicyclo[2.2.2]diazaoctanes, mimicking natural product biosynthesis .
  • Radical-Mediated Rearrangements : Radicals generated from selenophenyl esters rearrange to bicyclo[3.2.1]octenes, influenced by ring strain and substituent stabilization .

Q. How are substituents numbered in bicyclo[2.2.2]octane derivatives according to IUPAC rules?

Substituent numbering prioritizes the lowest possible locants for all groups. For example, in 5-bromo-2-chloro-7-fluorobicyclo[2.2.2]octane, the bridgehead carbons are numbered first, followed by substituents arranged in ascending numerical order. Conflicting cases are resolved by alphabetical priority of substituents (e.g., bromine > chlorine > fluorine) .

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates?

A metal-free tandem reaction between nitroolefins and cyclohexenones achieves >95% enantiomeric excess (ee). Key factors include:

  • Substrate Design : Electron-withdrawing groups on nitroolefins enhance reactivity and selectivity (e.g., 4-nitrostyrene derivatives yield 82–96% ee).
  • Steric and Electronic Steering : Ortho-substituted aryl groups improve yields via torsional effects, while α′-substituents on cyclohexenones dictate bridgehead substitution patterns .

Q. How do steric and electronic factors influence Grignard reactions with bicyclo[2.2.2]octanone derivatives?

  • Steric Hindrance : The 2-spirocyclohexane group in spirodiisophthalenes blocks nucleophilic attack, while isolated bicyclo[2.2.2]octanones react readily with Grignard reagents .
  • Electronic Effects : Radical-stabilizing substituents (e.g., methyl groups) favor bicyclo[3.2.1]octene formation over strained bicyclo[2.2.2] systems .

Q. What is the biosynthetic origin of bicyclo[2.2.2]diazaoctane rings in natural products?

Fungi like Aspergillus and Penicillium produce bicyclo[2.2.2]diazaoctanes via non-ribosomal peptide synthetase (NRPS) pathways . Ecological studies show strain-specific variations in compound yields, suggesting environmental triggers (e.g., oxidative stress) modulate biosynthesis .

Q. How can computational tools optimize reaction pathways for bicyclo[2.2.2]octane derivatives?

  • Density Functional Theory (DFT) : Models radical intermediates in selenophenyl ester rearrangements, predicting product ratios based on ring strain and substituent effects .
  • Molecular Dynamics : Simulates torsional steering in enantioselective cycloadditions, guiding catalyst design for improved stereocontrol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.